(E)-N-(4-((3-氯-4-((3-氟苄基)氧基)苯基)氨基)-3-氰基-7-乙氧基喹啉-6-基)-4-(二甲氨基)丁-2-烯酰胺
描述
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学研究应用
Non-Small Cell Lung Cancer (NSCLC) Treatment
HKI-357 has shown promise in the treatment of NSCLC, particularly in cases with activating mutations in the EGFR kinase domain. It has been observed to induce apoptosis in gefitinib-resistant cells by irreversibly inhibiting EGFR autophosphorylation, which is crucial for the survival of cancer cells .
Overcoming Drug Resistance
The compound is effective against tumors that have developed resistance to reversible tyrosine kinase inhibitors like gefitinib. By forming a covalent bond with the cys773 residue within the EGFR catalytic domain or the cys805 of ERBB2, HKI-357 provides a more durable blockade of EGFR signaling .
EGFR and ERBB2 Dual Inhibition
HKI-357 acts as a dual inhibitor of EGFR and ERBB2, both of which are critical targets in various cancers. Its ability to inhibit both receptors at low nanomolar concentrations (IC50s of 34 nM and 33 nM, respectively) makes it a potent option for targeted cancer therapy .
Signal Transduction Pathway Modulation
By inhibiting the phosphorylation of downstream effectors such as AKT and MAPK (ERK), HKI-357 disrupts critical signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased cancer cell death .
Pharmacokinetic Studies
The pharmacological properties of HKI-357, including its solubility and stability, make it a suitable candidate for further pharmacokinetic studies. These studies can help optimize dosing regimens and improve the drug’s efficacy in clinical settings .
Cell Proliferation Assays
HKI-357 has been used in cell proliferation assays to determine its efficacy in inhibiting cancer cell growth. It has shown to suppress ligand-induced EGFR autophosphorylation and cell proliferation in cells containing specific mutations, which are indicative of its potential therapeutic value .
作用机制
Target of Action
HKI-357 is an irreversible dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and ERBB2 (also known as HER2) . These receptors are part of the ErbB family of receptor tyrosine kinases, which play crucial roles in cell growth, differentiation, and survival .
Mode of Action
HKI-357 interacts with its targets (EGFR and ERBB2) by forming a covalent bond with specific residues within their catalytic domains . This irreversible binding leads to the suppression of EGFR autophosphorylation at residue Y1068, effectively inhibiting the activation of these receptors .
Biochemical Pathways
The inhibition of EGFR and ERBB2 by HKI-357 affects downstream signaling pathways, specifically the AKT and MAPK (ERK) pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of HKI-357 are currently under investigation .
Result of Action
The inhibition of EGFR and ERBB2 by HKI-357 leads to a decrease in the phosphorylation of downstream effectors AKT and MAPK . This results in the suppression of cell proliferation and the induction of apoptosis, particularly in cells with EGFR mutations . HKI-357 has been shown to be more effective than Gefitinib, a reversible tyrosine kinase inhibitor, in suppressing EGFR autophosphorylation and AKT and MAPK phosphorylation .
Action Environment
The efficacy and stability of HKI-357 can be influenced by various environmental factors. For instance, the presence of activating mutations in the kinase domain of EGFR can affect the compound’s effectiveness . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of other growth factors and the state of other signaling pathways .
属性
IUPAC Name |
(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXPXBELDBEPZ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233873 | |
Record name | HKI 357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
CAS RN |
848133-17-5 | |
Record name | HKI 357 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HKI-357 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HKI 357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HKI-357 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?
A1: (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) aims to halt or slow down this process.
Q2: The provided research mentions that (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?
A2: The research highlights (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) offer a potential way to overcome this obstacle.
Q3: What are the potential advantages of using an irreversible EGFR inhibitor like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) compared to reversible inhibitors?
A3: Irreversible inhibitors like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。